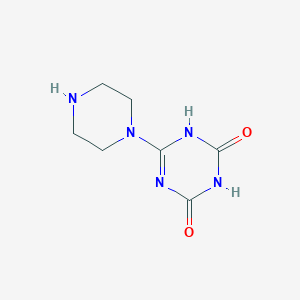

6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-piperazin-1-yl-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c13-6-9-5(10-7(14)11-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,10,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJORERBFPGLTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70772126 | |

| Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144742-32-5 | |

| Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance, derivatives of triazine have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It was found to be effective against a range of bacteria and fungi. In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Agrochemicals

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. Research indicates that it can effectively control the growth of certain weeds without adversely affecting crop yield. A field study reported a significant reduction in weed biomass when treated with this compound compared to untreated controls .

Pesticide Development

The compound's structure allows for modifications that enhance its efficacy as a pesticide. By altering substituents on the triazine ring, researchers have developed derivatives with improved insecticidal properties against agricultural pests .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .

Nanomaterials Synthesis

The compound has also been utilized in the synthesis of nanomaterials. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry | Induced apoptosis in cancer cell lines |

| Antimicrobial Properties | International Journal of Antimicrobial Agents | Effective against E. coli and S. aureus |

| Herbicidal Activity | Field Crop Research | Significant weed biomass reduction |

| Polymer Chemistry | Journal of Polymer Science | Enhanced thermal stability in polymers |

| Nanomaterials Synthesis | Advanced Materials | Effective MOF formation for gas storage |

Mechanism of Action

The mechanism of action of 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting CDK2 can lead to the selective targeting of tumor cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 6-position substituent on the triazine-dione scaffold plays a critical role in defining the compound’s properties. Key analogs include:

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

- Molecular Weight : 147.52 g/mol

- Applications : Intermediate in pesticide synthesis (e.g., simazine, atrazine) .

6-(Ethylthio)-3-(tert-butyl)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione

- Molecular Weight : 229.3 g/mol

- Physical State : White crystalline solid

- Applications : Intermediate in SARS-CoV-2 3CL protease inhibitors (e.g., S-217622) .

- Key Difference : The ethylthio and tert-butyl groups improve lipophilicity, aiding membrane permeability in antiviral applications, whereas the piperazinyl group may enhance solubility and target binding.

6-(3-Nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione

- Molecular Weight : 258.1 g/mol (for trifluoromethylpyridinyl analog)

- Physical State : Off-white to brown solid

- Applications : Enasidenib intermediate (anticancer agent) .

6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

- Molecular Weight : 142.12 g/mol

- Physical State: Not reported

- Applications: Potential impurity in triazine-dione syntheses .

- Key Difference: The dimethylamino group is smaller and less basic than piperazinyl, reducing steric hindrance but limiting hydrogen-bonding sites.

Physicochemical Properties

- Piperazinyl Advantage : The piperazinyl group likely enhances aqueous solubility due to its amine functionality, a critical factor in drug bioavailability.

Biological Activity

6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione, with the CAS number 144742-32-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological applications and mechanisms of action.

- Molecular Formula : C7H11N5O2

- Molecular Weight : 197.19 g/mol

- Structure : The compound features a triazine ring substituted with a piperazine moiety, which is significant for its biological interactions.

Antiparasitic Activity

Research has highlighted the potential of this compound as a promising candidate in the development of new schistosomicides. A study indicated that this compound exhibits significant activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The structure-activity relationship (SAR) analysis demonstrated that modifications to the triazine core can enhance its efficacy against this pathogen .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that derivatives of 6-(1-Piperazinyl)-1,3,5-triazine exhibit activity against various bacterial strains. The presence of the piperazine ring is believed to contribute to its ability to penetrate bacterial cell membranes and inhibit growth .

The biological mechanisms through which 6-(1-Piperazinyl)-1,3,5-triazine exerts its effects include:

- Inhibition of DNA Gyrase : Similar compounds have been shown to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication. This interaction leads to the disruption of DNA supercoiling and ultimately inhibits bacterial growth .

- Histone Methylation : The compound may also influence epigenetic factors by modulating histone methylation pathways, which are crucial for cellular processes and parasite survival .

Study on Schistosomiasis Treatment

A pivotal study conducted by Padalino et al. (2020) focused on the development of new treatments for schistosomiasis using derivatives of 6-(1-Piperazinyl)-1,3,5-triazine. The results indicated that specific modifications to the triazine structure led to improved efficacy and reduced toxicity compared to existing treatments .

Antibacterial Activity Assessment

In another study assessing antibacterial properties, various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity significantly, suggesting a potential pathway for developing new antibiotics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H11N5O2 |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 144742-32-5 |

| Antiparasitic Activity | Effective against Schistosoma mansoni |

| Antimicrobial Activity | Active against multiple bacterial strains |

| Mechanism | Inhibits DNA gyrase; affects histone methylation |

Q & A

Q. Table 1: Key Analytical Benchmarks

| Technique | Critical Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 2.14 (s, 3H), 5.53 (s, 1H) | Piperazinyl CH₃, triazine proton |

| 13C NMR | δ 165.2 (C=O), 45.6 (N-CH₂-N) | Triazine carbonyl, piperazinyl C |

| MS | [M+H]+ = 254.2 | Molecular weight confirmation |

How can researchers design experiments to investigate the reaction mechanisms of this compound under varying catalytic conditions?

Advanced Research Question

Methodological Answer:

Mechanistic studies require a combination of kinetic profiling and computational modeling:

- Variable-Time NMR : Monitor intermediate formation under different catalysts (e.g., Pd/C vs. enzyme-based catalysts) .

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attack on the triazine ring .

- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track bond reorganization via MS/MS .

Example Workflow:

Baseline Reaction : Run control experiments without catalysts.

Catalyst Screening : Test Brønsted acids, organocatalysts, and metal complexes.

Data Integration : Correlate experimental kinetics (e.g., rate constants) with DFT-predicted activation barriers .

What pharmacological properties have been preliminarily associated with this compound, and what in vitro assays are typically employed?

Basic Research Question

Methodological Answer:

While direct pharmacological data for this compound is limited, structurally similar triazines exhibit:

- Antimicrobial Activity : Test via broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ calculations.

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) .

Critical Parameters:

- Solubility : Pre-test in DMSO/PBS to avoid false negatives.

- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity).

What strategies are effective in resolving contradictory data regarding the compound’s stability under different pH conditions?

Advanced Research Question

Methodological Answer:

Address discrepancies via:

- Multi-Method Validation : Combine HPLC (quantitative degradation analysis), LC-MS (identify degradation products), and NMR (structural changes) .

- pH-Rate Profiling : Construct pH-stability curves (pH 1–13) at 37°C, using buffers like HCl/NaOH and phosphate .

- Statistical Triangulation : Apply ANOVA to compare degradation rates across replicates and conditions .

Case Study:

If HPLC shows instability at pH 2 but NMR indicates no structural change, investigate non-covalent aggregation via dynamic light scattering (DLS) .

How can computational modeling predict the compound’s reactivity or binding affinity, and how should it be cross-validated?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., HIV protease). Focus on binding energy (ΔG) and pose clustering .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).

- Experimental Cross-Validation : Compare docking-predicted Ki values with surface plasmon resonance (SPR) or ITC measurements .

Q. Table 2: Computational vs. Experimental Binding Data

| Target | Predicted ΔG (kcal/mol) | Experimental Ki (nM) | Method |

|---|---|---|---|

| HIV Protease | -8.2 | 120 ± 15 | SPR |

How do researchers apply factorial design principles to optimize reaction conditions for this compound?

Advanced Research Question

Methodological Answer:

A 2³ factorial design can evaluate temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃):

Factor Levels :

- X₁: 80°C vs. 100°C

- X₂: DMF (polar) vs. THF (non-polar)

- X₃: 5 mol% vs. 10 mol% catalyst

Response Variable : Reaction yield (%) after 12 hours.

ANOVA Analysis : Identify significant interactions (e.g., X₁×X₂) and main effects .

Outcome:

- Pareto charts highlight dominant factors (e.g., solvent polarity contributes 60% to yield variation) .

What safety protocols are recommended for handling this compound?

Basic Research Question

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis due to potential amine vapors .

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.

- Storage : Keep in airtight containers at -20°C, away from light .

How should mixed-method approaches be employed in kinetic studies of this compound’s degradation?

Advanced Research Question

Methodological Answer:

- Quantitative : HPLC to track degradation rate (kobs) under accelerated conditions (40°C/75% RH) .

- Qualitative : LC-MS/MS to identify degradation byproducts (e.g., hydrolyzed triazine rings) .

- Theoretical Modeling : Fit degradation data to first-order kinetics using MATLAB, comparing Arrhenius-predicted vs. observed shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.